molecular formula C26H30N2O8 B14436263 1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine CAS No. 79874-85-4

1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine

Katalognummer: B14436263
CAS-Nummer: 79874-85-4
Molekulargewicht: 498.5 g/mol
InChI-Schlüssel: BJSDZTFKAMAMKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine is a complex organic compound with the molecular formula C26H30N2O8 and a molecular weight of 498.52 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The structure of this compound includes two acetylsalicyloyloxy groups attached to the piperazine ring through ethyl linkers.

Vorbereitungsmethoden

The synthesis of 1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine involves multiple steps. One common method includes the reaction of piperazine with acetylsalicylic acid (aspirin) in the presence of a suitable catalyst. The reaction typically proceeds through esterification, where the hydroxyl groups of acetylsalicylic acid react with the amine groups of piperazine to form the desired product .

Industrial production methods for piperazine derivatives often involve the use of cyclization reactions, Ugi reactions, and ring-opening of aziridines under the action of N-nucleophiles . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product formation. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The acetylsalicyloyloxy groups can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism is similar to that of acetylsalicylic acid (aspirin), which is known for its anti-inflammatory and analgesic effects .

Eigenschaften

CAS-Nummer

79874-85-4

Molekularformel

C26H30N2O8

Molekulargewicht

498.5 g/mol

IUPAC-Name

2-[4-[2-(2-acetyloxybenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-acetyloxybenzoate

InChI

InChI=1S/C26H30N2O8/c1-19(29)35-23-9-5-3-7-21(23)25(31)33-17-15-27-11-13-28(14-12-27)16-18-34-26(32)22-8-4-6-10-24(22)36-20(2)30/h3-10H,11-18H2,1-2H3

InChI-Schlüssel

BJSDZTFKAMAMKC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCCN2CCN(CC2)CCOC(=O)C3=CC=CC=C3OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.